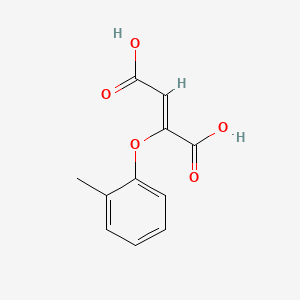
Benzylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylchloride, also known as (Chloromethyl)benzene, is an organic compound with the chemical formula C₆H₅CH₂Cl. It is a colorless to slightly yellow liquid with a pungent, aromatic odor. This compound is a reactive organochlorine compound widely used as a chemical building block in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzylchloride is primarily synthesized through the gas-phase photochemical reaction of toluene with chlorine. This reaction proceeds via a free radical mechanism, involving the intermediacy of free chlorine atoms . The reaction can be represented as: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods: Approximately 100,000 tonnes of this compound are produced annually using this method . Other methods of production include the Blanc chloromethylation of benzene and the treatment of benzyl alcohol with hydrochloric acid .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions due to the presence of the polar C-Cl bond.
Oxidation Reactions: this compound can be oxidized to benzoic acid in the presence of alkaline potassium permanganate.
Hydrolysis: this compound reacts with water to form benzyl alcohol and hydrochloric acid.
Common Reagents and Conditions:
Sodium Cyanide: Used in the formation of benzyl cyanide.
Potassium Permanganate: Used in the oxidation to benzoic acid.
Water: Used in hydrolysis reactions.
Major Products:
Benzyl Cyanide: Formed from the reaction with sodium cyanide.
Benzoic Acid: Formed from the oxidation reaction.
Benzyl Alcohol: Formed from hydrolysis.
Applications De Recherche Scientifique
Benzylchloride has a wide range of applications in scientific research and industry:
Pharmaceutical Industry: It is used as an intermediate in the production of various pharmaceutical compounds, including amphetamine-class drugs, antihistamines, and antibiotics.
Dyes and Pigments: It is used in the synthesis of certain dyes and pigments, such as quinoline yellow.
Perfume Industry: this compound is used as a starting material in the synthesis of benzyl benzoate, a fixative that helps prolong the fragrance of perfumes.
Textile Industry: Its antimicrobial properties are exploited to manufacture ‘fresh’ or ‘antimicrobial’ clothing.
Mécanisme D'action
Benzylchloride acts as an alkylating agent due to its reactive C-Cl bond. It undergoes nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. This reactivity makes it useful in introducing the benzyl protecting group in organic synthesis . The hydrolysis of this compound in contact with mucous membranes produces hydrochloric acid, which can cause irritation .
Comparaison Avec Des Composés Similaires
Benzalchloride (C₆H₅CHCl₂): Similar to benzylchloride but with two chlorine atoms attached to the benzyl group.
Benzotrichloride (C₆H₅CCl₃): Contains three chlorine atoms attached to the benzyl group.
Comparison:
Propriétés
Numéro CAS |
100-47-7 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(3-Chloro-2-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173535.png)
![3-[3-(3-Chloro-2-methylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173536.png)
![2-[3-(3-Chloro-2-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173540.png)
![4-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyrazin-2-yl]benzoic acid](/img/structure/B1173541.png)
![2-[4-(dimethylamino)phenyl]-N-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1173542.png)
![N-(3-chlorophenyl)-7-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1173543.png)
![3-[3-(3,5-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1173544.png)


